![molecular formula C25H17ClO7 B2664667 Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 637750-95-9](/img/no-structure.png)

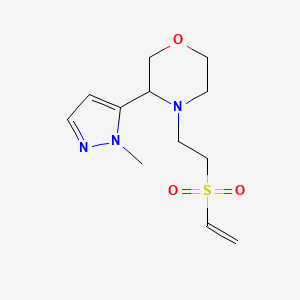

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate:

Anticancer Research

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s structure allows it to interact with specific cellular pathways that are crucial for cancer cell growth and survival. Studies have demonstrated its efficacy in inducing apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for developing new anticancer therapies .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. Oxidative stress is a major factor in the development of chronic diseases such as cardiovascular diseases, neurodegenerative disorders, and aging. By scavenging free radicals and reducing oxidative damage, Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate can help in the prevention and management of these conditions .

Anti-inflammatory Applications

Inflammation is a critical response of the immune system, but chronic inflammation can lead to various diseases, including arthritis, diabetes, and heart disease. Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate has been studied for its anti-inflammatory effects. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and its associated symptoms .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to their death .

Skin Care and Dermatology

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate is also being explored for its applications in skin care and dermatology. Its antioxidant and anti-inflammatory properties make it suitable for treating various skin conditions, such as acne, eczema, and psoriasis. Additionally, it can protect the skin from damage caused by UV radiation and environmental pollutants, promoting healthier and more resilient skin.

These applications highlight the versatility and potential of Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate involves the condensation of 4-hydroxybenzoic acid with 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde, followed by the reaction of the resulting product with 4-chlorophenacyl bromide and potassium carbonate to form the intermediate. The final step involves the esterification of the intermediate with methyl 4-hydroxybenzoate.", "Starting Materials": [ "4-hydroxybenzoic acid", "7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde", "4-chlorophenacyl bromide", "potassium carbonate", "methyl 4-hydroxybenzoate" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzoic acid with 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde in the presence of a catalyst to form the intermediate product.", "Step 2: Reaction of the intermediate product with 4-chlorophenacyl bromide and potassium carbonate to form the intermediate.", "Step 3: Esterification of the intermediate with methyl 4-hydroxybenzoate in the presence of a catalyst to form the final product, Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate." ] } | |

CAS番号 |

637750-95-9 |

製品名 |

Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate |

分子式 |

C25H17ClO7 |

分子量 |

464.85 |

IUPAC名 |

methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C25H17ClO7/c1-30-25(29)16-4-8-18(9-5-16)33-23-14-32-22-12-19(10-11-20(22)24(23)28)31-13-21(27)15-2-6-17(26)7-3-15/h2-12,14H,13H2,1H3 |

InChIキー |

KANVWNCXZPOSGW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-5-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2664590.png)

![9-(3-chlorophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2664594.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2664597.png)

![Ethyl 4-oxo-4-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)butanoate](/img/structure/B2664598.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2664600.png)

![3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2664603.png)

![1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664606.png)